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Compound of Interest

1-Methyl-1H-indazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1387754

Strategic Importance of the Indazole Scaffold

The indazole core is recognized as a "privileged scaffold” in medicinal chemistry.[1] Its bicyclic
structure, featuring a fused benzene and pyrazole ring, acts as a bioisostere of the natural
indole nucleus and is adept at forming critical hydrogen bond interactions with the hinge region
of the ATP-binding pocket of many protein kinases.[1][2] This characteristic has led to the
successful development of numerous FDA-approved kinase inhibitors, including Axitinib and
Pazopanib, for cancer therapy.[2][3] 1-Methyl-1H-indazole-4-carbaldehyde serves as a
valuable starting material, providing a reactive aldehyde handle at the 4-position for synthetic
elaboration into highly potent and selective final compounds.[4]

Physicochemical and Structural Data

A thorough understanding of a compound's properties is the foundation of its effective
application. The key physicochemical data for 1-Methyl-1H-indazole-4-carbaldehyde are
summarized below.
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Property Value Reference(s)
CAS Number 1053655-56-3 [5]
Molecular Formula CoHsN20 [5]
Molecular Weight 160.17 g/mol [5]

Yellow to light yellow
Appearance ] ) [4]
solid/crystalline powder

Melting Point 76 - 80 °C N/A
Purity > 95% (HPLC) [4]
CN1N=CC2=C(C=0)C=CC=C
SMILES [5]
12
SONWSIAHVBTXPB-
InChl Key [5]

UHFFFAOYSA-N

Store at 0-8°C, protected from
Storage _ _ [4]
light and moisture.

Harmful if swallowed or
inhaled. Causes skin and

Hazards _ o (5]
serious eye irritation. May

cause respiratory irritation.

Synthesis and Mechanistic Considerations

A direct, scalable synthesis for 1-Methyl-1H-indazole-4-carbaldehyde is not commonly
reported in survey literature. However, a robust and regioselective two-step approach can be
rationally designed based on modern synthetic methodologies. This process involves the initial
formation of the parent heterocycle followed by a highly selective N-alkylation.

Step 1: Synthesis of 1H-Indazole-4-carbaldehyde

The precursor, 1H-indazole-4-carbaldehyde (CAS 669050-70-8), is a critical intermediate.[6]
Various methods for forming the indazole ring are known, often starting from ortho-substituted
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benzene derivatives.[7][8] A common approach involves the cyclization of substituted
salicylaldehydes with hydrazine.[8][9]

Step 2: Regioselective N1-Methylation

The alkylation of the indazole core presents a significant synthetic challenge, as reactions often
yield a mixture of N1 and N2 isomers.[10][11] While traditional methods using a base like
K2COs in a polar aprotic solvent like DMF can lead to poor selectivity, recent advances allow
for highly selective, thermodynamically controlled N1-alkylation.[10] The following protocol is
adapted from a state-of-the-art, scalable methodology.

Two-Step Synthesis Workflow

@H-Indazole-4-carbaldehyde)

ormaldehyde

Reductive Amination
(Aldehyde + NaBH(OAC)3)

G\I—Formyl Indazole Intermediate)

Hydride Reduction
(e.g., LIAIH4 or BHs)

1-Methyl-1H-indazole-4-carbaldehyde
(Final Product)
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Caption: A robust workflow for selective N1-methylation of indazole.

Detailed Protocol (Step 2: N1-Methylation via Reductive Amination Pathway):

This procedure leverages a reductive amination followed by reduction, a modern method

ensuring high N1 selectivity.[10]

Reaction Setup: To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a suitable solvent
such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (1.1 eq,
typically as a 37% aqueous solution).

Formation of N-Formyl Intermediate: Add sodium triacetoxyborohydride (NaBH(OAc)s, 1.5
eq) portion-wise to the stirred solution at room temperature. The choice of this mild reducing
agent is critical; it is selective for the iminium intermediate and tolerant of the aldehyde
functionality on the indazole ring. Monitor the reaction by TLC or LC-MS until the starting
material is consumed (typically 2-4 hours).

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous
solution of sodium bicarbonate (NaHCOs). Separate the organic layer, and extract the
agueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate (NazSOa), filter, and concentrate under reduced pressure to yield
the crude N-formyl intermediate.

Reduction to N-Methyl Group: Dissolve the crude intermediate in a dry, aprotic solvent like
tetrahydrofuran (THF) under an inert atmosphere (Nz or Ar). Cool the solution to 0 °C in an
ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4, 1.5 eq)
portion-wise. Causality: LiAIH4 is a powerful reducing agent necessary to reduce the stable
amide (formyl) group to the desired methyl amine.

Final Work-up and Purification: After stirring for 1-2 hours (monitor by TLC/LC-MS), quench
the reaction cautiously at 0 °C by the sequential addition of water, 15% aqueous NaOH, and
then more water (Fieser workup). Filter the resulting solids through a pad of Celite®,
washing with THF or ethyl acetate. Concentrate the filtrate and purify the crude product by
column chromatography on silica gel to afford 1-Methyl-1H-indazole-4-carbaldehyde.
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Application in Drug Discovery: Targeting the IRAK4
Kinase

The innate immune system relies on signaling through Toll-like receptors (TLRs) and
Interleukin-1 receptors (IL-1R), which converge on the kinase IRAK4.[12][13] Aberrant
activation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid
arthritis and certain cancers, making IRAK4 a high-value therapeutic target.[13][14] The
indazole scaffold has been identified as a potent core for developing IRAK4 inhibitors.[13][15]

1-Methyl-1H-indazole-4-carbaldehyde is an ideal starting point for synthesizing such
inhibitors. The N1-methyl group can provide beneficial interactions within the kinase active site
or improve pharmacokinetic properties, while the C4-aldehyde serves as a versatile chemical
handle for building out the rest of the molecule to occupy other regions of the ATP-binding
pocket and enhance potency and selectivity.[4]
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Caption: Inhibition of the IRAK4 node in the innate immunity pathway.

Experimental Protocol: In Vitro IRAK4 Kinase Assay

To evaluate compounds derived from 1-Methyl-1H-indazole-4-carbaldehyde, a robust and
quantitative in vitro kinase assay is essential. The LanthaScreen™ TR-FRET (Time-Resolved
Fluorescence Resonance Energy Transfer) assay is a common, high-throughput method for
this purpose.
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Objective: To determine the I1Cso value of a test compound against human IRAK4 kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate

by IRAK4. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate

is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the

terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET

signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

Recombinant human IRAK4 enzyme

LanthaScreen™ Tb-anti-p-CREB (Ser133) Antibody

Fluorescein-CREBtide substrate

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
ATP

Test Compound (solubilized in 100% DMSO)

384-well, low-volume, black microplate

Procedure:

Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically,
an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 1
mM). Dispense a small volume (e.g., 250 nL) of each concentration into the wells of the 384-
well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and wells without
enzyme for "full inhibition" (100% inhibition) controls.

Enzyme/Substrate Preparation: Prepare a 2X solution of IRAK4 enzyme and Fluorescein-
CREBtide substrate in Kinase Buffer. The final concentrations should be optimized, but
typical values are 1-5 nM for IRAK4 and 200-400 nM for the substrate.

Enzyme/Substrate Addition: Add 5 L of the 2X enzyme/substrate solution to each well
containing the test compound or DMSO.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Initiation of Kinase Reaction: Prepare a 2X solution of ATP in Kinase Buffer. The final ATP
concentration should be at or near the Km for IRAK4 to ensure competitive inhibition can be
accurately measured. Add 5 pL of the 2X ATP solution to all wells. The final reaction volume
is now 10 pL.

 Incubation: Gently mix the plate and incubate at room temperature for a set time (e.g., 60
minutes). The incubation time should be within the linear range of the kinase reaction.

o Detection: Prepare a 2X solution of Th-anti-p-CREB antibody in TR-FRET Dilution Buffer
containing EDTA. The EDTA stops the kinase reaction by chelating Mg?*. Add 10 uL of this
detection solution to each well.

¢ Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody
binding.

o Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the
emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

o Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Normalize the data using
the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the
logarithm of the test compound concentration and fit the data to a four-parameter logistic
equation to determine the ICso value.

This self-validating protocol, with appropriate controls, provides a reliable method for
quantifying the inhibitory potency of novel compounds, enabling structure-activity relationship
(SAR) studies essential for drug development.

Conclusion

1-Methyl-1H-indazole-4-carbaldehyde is a high-value chemical intermediate with significant
potential in modern drug discovery. Its strategic importance lies in the proven utility of the
indazole scaffold as a kinase hinge-binder. By leveraging rational, regioselective synthesis
protocols, researchers can efficiently utilize this building block to construct novel therapeutics.
Its application in the development of IRAK4 inhibitors for inflammatory diseases represents a
promising and actively pursued area of research, where the principles of medicinal chemistry
and robust biological evaluation converge to address unmet medical needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1387754#1-methyl-1h-indazole-4-carbaldehyde-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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